H-Ala-Phe-Pro-bNA HCl
CAS No.: 749831-27-4
Cat. No.: VC13847530
Molecular Formula: C27H30N4O3
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749831-27-4 |
|---|---|
| Molecular Formula | C27H30N4O3 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
| Standard InChI Key | XNTZVXIZBNJULD-NWVWQQAFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Introduction
Chemical Structure and Synthesis
Molecular Composition
H-Ala-Phe-Pro-bNA HCl has the molecular formula C27H30N4O3 and a molecular weight of 458.6 g/mol. Its IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide, reflects its stereospecific configuration, with all amino acids in the L-form. The para-nitroanilide group is covalently bonded to the C-terminal proline, forming a chromogenic substrate that releases a detectable product upon enzymatic cleavage.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 749831-27-4 |
| Molecular Formula | C27H30N4O3 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
| Solubility | Soluble in aqueous buffers |
Synthesis and Purification
The compound is synthesized via solid-phase peptide synthesis (SPPS) using protected amino acids. Key steps include:
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Coupling Reactions: Alanine, phenylalanine, and proline residues are sequentially coupled using activating agents like HBTU or HATU.
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bNA Incorporation: The para-nitroanilide group is introduced at the C-terminal proline via carbodiimide-mediated conjugation.
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Deprotection and Cleavage: Acidic cleavage (e.g., with trifluoroacetic acid) releases the peptide from the resin while removing side-chain protecting groups.
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Hydrochloride Salt Formation: The final product is precipitated as a hydrochloride salt to enhance stability.
Purification involves reverse-phase HPLC, with purity typically exceeding 95%. Structural validation employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Biochemical Applications
Enzyme Kinetics Studies
H-Ala-Phe-Pro-bNA HCl is a cornerstone substrate for dipeptidyl peptidase IV (DPPIV) and related proteases. Upon hydrolysis, it releases para-nitroaniline, which absorbs strongly at 405 nm (ε = 9,900 M⁻¹cm⁻¹) . This property enables real-time kinetic assays to determine:
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Michaelis-Menten constants (Km): Reflect substrate affinity.
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Catalytic efficiency (kcat/Km): Measures enzyme turnover.
In a landmark study, the compound was used to characterize a tripeptidyl aminopeptidase (Tap) from Streptomyces lividans. The enzyme exhibited a hydrolysis rate of 87 nmol·min⁻¹·ml⁻¹ against H-Ala-Phe-Pro-bNA HCl, underscoring its utility in probing bacterial protease mechanisms .
Substrate Specificity Profiling
The compound’s tripeptide sequence (Ala-Phe-Pro) mimics natural protease cleavage sites, making it ideal for studying substrate specificity. For example:
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DPPIV preferentially cleaves after Ala or Pro residues, making H-Ala-Phe-Pro-bNA HCl a selective substrate.
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Modifications to the N-terminal alanine (e.g., substituting with glycine) reduce hydrolysis rates, highlighting the role of side-chain interactions .
Spectrophotometric Analysis
Quantification of Enzymatic Activity
The release of para-nitroaniline is monitored spectrophotometrically, with absorbance linearly correlated to enzyme concentration. A typical assay protocol includes:
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Reagent Preparation: 50 mM Tris-HCl buffer (pH 7.4), 0.1 mg/ml substrate.
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Reaction Initiation: Add enzyme (e.g., 0.1–1.0 U/ml).
Table 2: Example Kinetic Parameters for DPPIV
| Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Human DPPIV | 12.5 | 45 | 3.6 × 10⁶ |
| S. lividans Tap | 8.2 | 62 | 7.6 × 10⁶ |
Advantages Over Fluorogenic Substrates
Compared to fluorogenic analogues (e.g., AMC derivatives), H-Ala-Phe-Pro-bNA HCl offers:
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Cost-Effectiveness: Para-nitroaniline detection requires only a UV-Vis spectrophotometer.
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Reduced Photo-bleaching: Stable absorbance readings over time.
Comparative Analysis with Structural Analogues
H-Ala-Phe-Pro-Ala-bNA·Formate
This analogue replaces the terminal proline with alanine, altering enzyme specificity. While it retains utility in peptide synthesis, its hydrolysis rate by DPPIV is 30% lower than H-Ala-Phe-Pro-bNA HCl, likely due to reduced proline-induced conformational strain .
H-Phe-Pro-bNA·HCl
Emerging Applications
Drug Discovery
H-Ala-Phe-Pro-bNA HCl aids in high-throughput screening of protease inhibitors. For instance, sitagliptin (a DPPIV inhibitor) was validated using this substrate during preclinical development .
Protein Folding Studies
The para-nitroanilide moiety’s fluorescence quenching properties are exploited to monitor peptide folding kinetics, offering insights into diseases like Alzheimer’s .
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